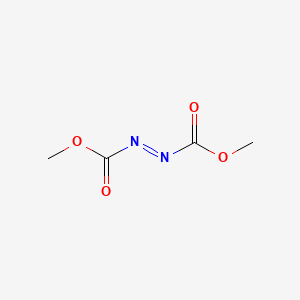

Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate

説明

Synthesis Analysis

The synthesis of compounds involving tert-butyl groups often involves complex reactions. For instance, tert-butyl groups have been attached to large proteins or complexes for NMR studies . In another study, the synthesis of thioketals involved 1,2,4,5-tetrakis (tert-butylthio)benzene as the starting material .Molecular Structure Analysis

The molecular structure of compounds with tert-butyl groups can be analyzed using techniques like NMR spectroscopy. The 1H NMR signal of a tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .Chemical Reactions Analysis

The chemical reactions involving tert-butyl groups can be complex. For instance, tert-butyl groups have been attached to single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with tert-butyl groups can be influenced by the nature of the tert-butyl groups. For example, the insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV .科学的研究の応用

1. Lu3+ PVC-Membrane Sensor

- Application Summary : Di-tert-butyl-1-(tert-butyl thio)-1,2-hydrazine dicarboxylate (DBHC) is used as a sensing material in the creation of a Lu(III) PVC membrane sensor .

- Methods of Application : The DBHC plays the role of a suitable ionophore in the creation of this sensor .

- Results : The sensor shows a Nernstian behavior over a wide concentration range (1.0 × 10−6-1.0 × 10−2 M) with a slope of 20.2 ± 0.4 mV per decade and a detection limit of 5.8 × 10−7 M . It has a very short response time (~5 s) and can be used in the pH range of 2.9-8.8 .

2. Electronic Communication Between Redox Units

- Application Summary : The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads is investigated .

- Methods of Application : The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV .

- Results : The TTF-t-Bu-TAP shows two reversible oxidation waves at 0.70 V and 1.03 V, suggesting that two TTF units are simultaneously oxidized to their radical cation and dication species, respectively .

3. NMR Spectroscopy Probe

- Application Summary : The tert-butyl group is used as a probe for NMR spectroscopy .

- Methods of Application : The tert-butyl groups are attached at single cysteines of fragments of synaptotagmin-1, complexin-1 and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide or tert-butyl acrylate .

- Results : The tert-butyl resonances of the tagged proteins were generally sharp and intense .

将来の方向性

特性

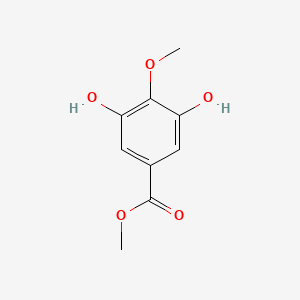

IUPAC Name |

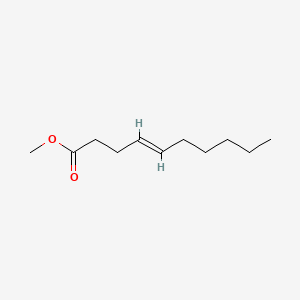

tert-butyl N-tert-butylsulfanyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O4S/c1-12(2,3)19-10(17)15-16(21-14(7,8)9)11(18)20-13(4,5)6/h1-9H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWYOPQOADUFLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407755 | |

| Record name | Di-tert-butyl 1-(tert-butylsulfanyl)hydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate | |

CAS RN |

84592-35-8 | |

| Record name | Di-tert-butyl 1-(tert-butylsulfanyl)hydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B1599866.png)

![3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-oxo-1,2,5-thiadiazole-3,4-diamine](/img/structure/B1599873.png)